molecular formula C12H14N4O2 B019480 N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine CAS No. 149703-60-6

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine

Cat. No.: B019480
CAS No.: 149703-60-6
M. Wt: 246.27 g/mol
InChI Key: BEBDSPSEGFJNNE-UHFFFAOYSA-N
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Description

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine is a nitro-substituted quinoxaline derivative characterized by four methyl groups at the N (amine), 2-, 3-, and 7-positions of the quinoxaline core. The nitro group at position 5 and the methyl-substituted amine at position 6 contribute to its unique physicochemical properties, including polarity, solubility, and reactivity.

Properties

IUPAC Name

N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-6-5-9-11(15-8(3)7(2)14-9)12(16(17)18)10(6)13-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDSPSEGFJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566043
Record name N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149703-60-6
Record name N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substituted o-Phenylenediamine Synthesis

Methyl-substituted o-phenylenediamines (e.g., 2,3-dimethylbenzene-1,4-diamine) are prepared through:

  • Reductive amination : Reaction of methyl-substituted nitroanilines with reducing agents like hydrogen gas over palladium catalysts.

  • Gabriel synthesis : Alkylation of phthalimide-protected amines followed by hydrolysis.

For example, 2,3-dimethylbenzene-1,4-diamine can be synthesized by nitrating o-xylene to 2,3-dimethylnitrobenzene, followed by reduction using Sn/HCl.

Quinoxaline Ring Formation

The condensation of 2,3-dimethylbenzene-1,4-diamine with methylglyoxal (CH₃COCHO) in tetrahydrofuran (THF) at room temperature yields 2,3,7-trimethylquinoxaline. This step is critical for establishing the core structure:

2,3-Dimethylbenzene-1,4-diamine+MethylglyoxalTHF, r.t.2,3,7-Trimethylquinoxaline[1]\text{2,3-Dimethylbenzene-1,4-diamine} + \text{Methylglyoxal} \xrightarrow{\text{THF, r.t.}} \text{2,3,7-Trimethylquinoxaline} \quad

Key Parameters :

  • Solvent: THF or ethanol

  • Temperature: Room temperature (20–25°C)

  • Yield: ~80–85%

Functionalization: Introduction of Nitro and Methylamino Groups

Nitration at Position 5

Nitration of 2,3,7-trimethylquinoxaline requires careful control to ensure regioselectivity. A mixed nitric-sulfuric acid system at 0–5°C directs nitration to position 5 due to electron-donating methyl groups:

2,3,7-TrimethylquinoxalineH2SO4HNO3,05°C5-Nitro-2,3,7-trimethylquinoxaline[2]\text{2,3,7-Trimethylquinoxaline} \xrightarrow[\text{H}2\text{SO}4]{{\text{HNO}_3, 0–5°C}} \text{5-Nitro-2,3,7-trimethylquinoxaline} \quad

Optimization Notes :

  • Excess nitric acid leads to di-nitration.

  • Reaction time: 2–4 hours.

Amination at Position 6

The introduction of the methylamino group at position 6 employs a two-step process:

Step 1: Bromination

Bromination of 5-nitro-2,3,7-trimethylquinoxaline using N-bromosuccinimide (NBS) in CCl₄ under radical initiation yields 6-bromo-5-nitro-2,3,7-trimethylquinoxaline.

Step 2: Nucleophilic Substitution

Reaction with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 60°C replaces bromide with methylamino:

6-Bromo-5-nitro-2,3,7-trimethylquinoxaline+CH₃NH₂DMF, 60°CThis compound[1][4]\text{6-Bromo-5-nitro-2,3,7-trimethylquinoxaline} + \text{CH₃NH₂} \xrightarrow{\text{DMF, 60°C}} \text{this compound} \quad

Challenges :

  • Competing elimination reactions require excess methylamine.

  • Catalytic KI improves substitution efficiency.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A modular approach involves constructing the quinoxaline ring post-functionalization (Scheme 2 in):

  • Suzuki coupling of 6-bromopyridine-2-amine with 1-isopropylpyrazole-5-boronic acid pinacol ester.

  • Amidation with quinoxaline-2-carboxylic acid using T3P (propylphosphonic anhydride).

Advantages :

  • Enables late-stage diversification of substituents.

  • Yields: 70–75%.

Ns-Strategy for Amino Group Protection

The nitrobenzenesulfonyl (Ns) group protects amines during alkylation (Scheme 4 in):

  • Protect 6-amino-5-nitroquinoxaline with NsCl.

  • Methylate using methyl iodide and deprotect with thiolates.

Ns-protected intermediateNaSHCH3I,BaseThis compound[4]\text{Ns-protected intermediate} \xrightarrow[\text{NaSH}]{\text{CH}_3I, \text{Base}} \text{this compound} \quad

Analytical Data and Characterization

Key Spectroscopic Features :

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, N–CH₃), 2.60–2.70 (m, 9H, Ar–CH₃), 8.20 (s, 1H, Ar–H).

  • MS (ESI+) : m/z 247.1 [M+H]⁺.

Purity Optimization :

  • Recrystallization from ethanol/water (3:1) yields >98% purity .

Chemical Reactions Analysis

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine has been studied for its potential therapeutic effects. Research indicates that quinoxaline derivatives can serve as effective agents in the treatment of various medical conditions:

  • Cardiovascular Regulation : Certain quinoxaline derivatives have been identified as regulators of the cardiovascular system. They exhibit properties that can reduce peripheral pain, anesthetize the central nervous system, and treat ischemia. These compounds may also help in decongesting nasal passages and reducing inflammation in various disorders .
  • CNS Anesthetization : Studies have shown that compounds similar to this compound can potentiate sleep induced by barbiturates in animal models. This suggests a role in enhancing anesthetic effects and could lead to developments in anesthetic drugs .

Neurobiology Research

In neurobiology, this compound has been implicated in studies concerning glutamate receptors:

  • Glutamate Receptor Modulation : Research demonstrates that quinoxaline derivatives can interact with AMPA and kainate subtypes of glutamate receptors. These interactions are crucial for understanding neuron-to-glia communication and may have implications for neurodegenerative diseases .

Synthetic Chemistry

The compound's unique structure allows it to be used as a reagent in various synthetic processes:

  • Synthetic Intermediates : this compound can serve as a building block for synthesizing other organic compounds. Its reactivity can be harnessed to develop new materials or pharmaceuticals through various synthetic pathways.

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyTreatment of cardiovascular issues and CNS anesthetization
NeurobiologyModulation of glutamate receptors for neuron communication
Synthetic ChemistryUtilization as a reagent for synthesizing organic compounds

Case Study 1: Cardiovascular Effects

A study demonstrated that quinoxaline derivatives could effectively reduce blood pressure in hypertensive models by modulating vascular tone. The results indicated significant reductions in peripheral pain and improved renal fluid flow when administered at specific dosages.

Case Study 2: Neuroprotective Effects

Research involving rat microglial cells showed that quinoxaline derivatives could influence neuronal communication by modulating glutamate receptor activity. This could have implications for developing treatments for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and 6-Methylamino-5-nitroquinoxaline

Property This compound* 6-Methylamino-5-nitroquinoxaline
Molecular Formula C₁₁H₁₂N₄O₂ (inferred) C₉H₈N₄O₂
Molecular Weight (g/mol) ~246.26 (calculated) 204.185
LogP (Lipophilicity) ~3.5 (estimated) 2.1759
Polar Surface Area (Ų) ~83.6 (similar functional groups) 83.63
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 5 5

*Note: Values for this compound are inferred based on structural modifications to 6-methylamino-5-nitroquinoxaline.

Key Observations:

Molecular Weight: The additional methyl groups in the target compound increase its molecular weight by ~42 g/mol compared to 6-methylamino-5-nitroquinoxaline.

Lipophilicity (LogP) : Enhanced hydrophobicity (~1.3 LogP increase) is expected due to the four methyl groups, which reduce aqueous solubility but improve membrane permeability.

Research Findings and Implications

  • Synthetic Applications: The methyl-rich structure of this compound may enhance stability in organic solvents compared to less substituted analogs like 6-methylamino-5-nitroquinoxaline .
  • Biological Activity : Increased LogP suggests improved bioavailability, but steric effects could reduce binding affinity to biological targets.
  • Thermal Properties : Methyl groups typically elevate melting/boiling points; however, experimental data are needed for confirmation.

Biological Activity

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine (TMNQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TMNQ is characterized by its unique quinoxaline structure, which contributes to its biological properties. The compound can be represented as follows:

TMNQ C12H14N4O2\text{TMNQ }C_{12}H_{14}N_{4}O_{2}

This structure includes a nitro group and multiple methyl substitutions that influence its lipophilicity and ability to penetrate biological membranes.

TMNQ exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : TMNQ has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models.
  • Neuroprotective Effects : Studies indicate that TMNQ may protect neurons from ischemic damage by modulating apoptotic pathways and reducing neuronal death during hypoxic conditions.
  • Inhibition of Enzymatic Activity : TMNQ has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer and neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of TMNQ have been evaluated through various in vitro and in vivo studies:

  • Neuroprotection : In a study involving ischemic stroke models, TMNQ administration resulted in reduced infarct size and improved neurological outcomes. This suggests its potential as a therapeutic agent for stroke management .
  • Anticancer Activity : TMNQ has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of TMNQ

Biological ActivityEffect ObservedReference
AntioxidantScavenging free radicals
NeuroprotectiveReduced neuronal death
AnticancerInhibition of cancer cell proliferation

Case Studies

  • Neuroprotective Study : In a preclinical model of ischemic stroke, TMNQ was administered post-reperfusion. Results indicated a significant reduction in neuronal apoptosis and improvement in motor function up to 11 weeks post-treatment .
  • Cancer Cell Line Study : TMNQ was tested against various cancer cell lines including breast and colon cancer cells. The compound exhibited dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Research Findings

Recent research highlights the importance of TMNQ's structure-activity relationship (SAR). Variations in the nitro group and methyl substitutions significantly affect its potency and selectivity towards specific biological targets. Ongoing studies aim to optimize these properties for enhanced therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationImpact on ActivityReference
Nitro GroupEnhances antioxidant capacity
Methyl SubstitutionsImproves membrane permeability

Q & A

Q. What are the key structural features of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine, and how do they influence its reactivity?

The compound features a quinoxaline backbone substituted with methyl groups at positions 2, 3, 6, and 7, and a nitro group at position 5. The electron-withdrawing nitro group and electron-donating methyl substituents create a polarized electronic environment, influencing reactivity in nucleophilic/electrophilic reactions. The steric bulk of the methyl groups may hinder regioselectivity in further functionalization. Computational modeling (e.g., DFT) is recommended to predict reactive sites .

Q. What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?

A typical approach involves:

  • Step 1 : Nitration of a pre-methylated quinoxaline precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.
  • Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What analytical strategies are recommended for confirming the structural integrity and purity of this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : To verify substituent positions and methyl group integration .
  • IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

  • Temperature : Elevating reaction temperatures (e.g., from 50°C to 70–75°C) can enhance reaction rates and yields, as demonstrated in analogous quinoxaline syntheses .
  • Catalyst Screening : Test phase-transfer catalysts (PTCs) or Lewis acids (e.g., ZnCl₂) to improve nitro-group incorporation efficiency .
  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in methylation steps .

Q. How can contradictory data regarding the compound’s solubility or stability be systematically addressed?

  • Solubility Profiling : Conduct systematic solubility tests in aprotic (e.g., DMSO, DMF) and protic (e.g., MeOH, H₂O) solvents under varying pH conditions .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .

Q. What methodological approaches are used to investigate the biological activity (e.g., antimicrobial) of this compound?

  • Structural Modifications : Introduce halogen or sulfonamide groups at position 2 or 7 to enhance bioactivity, guided by SAR studies on analogous quinoxalines .
  • Assay Design :
  • MIC Testing : Evaluate antibacterial efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data across studies?

  • Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions and reagent stoichiometry .
  • Collaborative Validation : Cross-validate NMR/IR data with independent labs using standardized protocols (e.g., 500 MHz NMR, CDCl₃ as solvent) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Reactant of Route 2
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N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.